N,N-二甲基-1H-吲唑-3-甲酰胺

描述

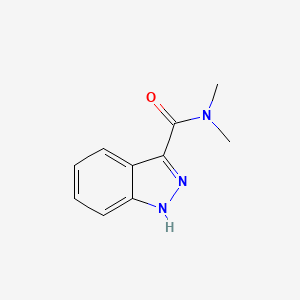

N,N-Dimethyl-1H-indazole-3-carboxamide is a chemical compound with the following properties:

- IUPAC Name : N,1-dimethyl-1H-indazole-3-carboxamide.

- Molecular Formula : C₁₀H₁₁N₃O.

- Molecular Weight : 189.22 g/mol.

- Physical Form : Solid.

Synthesis Analysis

The synthetic pathway for N,N-Dimethyl-1H-indazole-3-carboxamide involves the introduction of a dimethyl group onto the indazole ring. Specific synthetic methods and reagents used in its preparation would require further investigation.

Molecular Structure Analysis

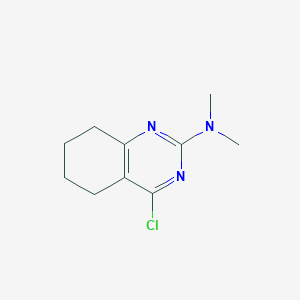

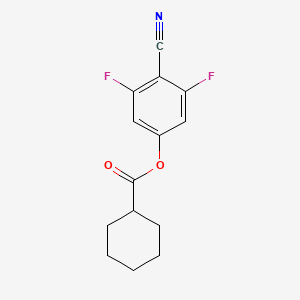

The molecular structure of N,N-Dimethyl-1H-indazole-3-carboxamide consists of an indazole core with a carboxamide group and two methyl substituents. The arrangement of atoms and bond angles can be visualized using molecular modeling software.

Chemical Reactions Analysis

Research on N,N-Dimethyl-1H-indazole-3-carboxamide may reveal its reactivity with various functional groups, potential transformations, and reactions under different conditions. Further studies are needed to explore its behavior in specific reaction environments.

Physical And Chemical Properties Analysis

- Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).

- Melting Point : Determine the temperature at which it transitions from solid to liquid.

- Boiling Point : Explore the temperature at which it vaporizes.

- Stability : Assess its stability under varying conditions (e.g., light, temperature, pH).

科学研究应用

分析和结构表征

甲基 3,3-二甲基-2-(1-(戊-4-烯-1-基)-1H-吲唑-3-甲酰胺)丁酸酯的综合分析和结构表征,5F-ADB 的新型合成大麻素类似物,展示了该化学物质在法医和临床研究中的潜力。通过气相色谱-质谱 (GC-MS)、高分辨率液相色谱-质谱 (LC-MS)、X 射线衍射和光谱方法分析,该化合物为研究精神活性物质提供了一条新途径,有助于更广泛地了解大麻素受体相互作用和合成大麻素对人体健康的影响(Dybowski 等,2021)。

药代动力学和抗肿瘤活性

抗肿瘤剂 5-(3-二甲基-1-三氮烯)咪唑-4-甲酰胺 (DTIC) 的药代动力学展示了物种依赖性代谢,强调了了解药物代谢对于治疗应用的重要性。这项研究指出了在治疗恶性黑色素瘤和可能其他癌症中使用 DTIC 及其衍生物(包括 N,N-二甲基-1H-吲唑-3-甲酰胺)的潜力,这强调了需要进一步研究这些化合物的代谢途径和跨物种的功效(Vincent 等,1984)。

合成化学应用

对吲唑的伪交叉共轭共振甜菜碱和 N-杂环卡宾的研究,包括 1.2-二甲基吲唑鎓-3-羧酸盐的合成,开辟了合成化学的新途径。这些化合物可从尼日利菌素等吲唑生物碱中衍生,具有作为酰胺和其他新型有机化合物合成中间体的潜力,这表明在药物化学和药物开发中有一系列应用(Schmidt 等,2006)。

可溶性鸟苷酸环化酶的激活

将吲唑和吲哚衍生物作为一氧化氮受体(可溶性鸟苷酸环化酶)的激活剂进行的研究,突出了 N,N-二甲基-1H-吲唑-3-甲酰胺及其类似物在开发新治疗剂中的潜力。这些化合物已显示出抑制血小板聚集和激活可溶性鸟苷酸环化酶的功效,表明在治疗心血管疾病和与一氧化氮信号传导受损相关的疾病中具有有希望的应用(Selwood 等,2001)。

安全和危害

- Toxicity : Investigate its toxicity profile, including acute and chronic effects.

- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

- Environmental Impact : Assess its impact on the environment and ecosystems.

未来方向

- Biological Studies : Investigate its potential as a drug candidate or probe for biological research.

- Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.

- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

- Clinical Applications : Evaluate its therapeutic potential in relevant diseases.

Please note that this analysis is based on available information, and further research is necessary to uncover additional details about N,N-Dimethyl-1H-indazole-3-carboxamide. For specific references, consult relevant scientific literature12345.

属性

IUPAC Name |

N,N-dimethyl-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13(2)10(14)9-7-5-3-4-6-8(7)11-12-9/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKAAQVRMYIPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609914 | |

| Record name | N,N-Dimethyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-1H-indazole-3-carboxamide | |

CAS RN |

99055-81-9 | |

| Record name | N,N-Dimethyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H-Imidazo[4,5-C]pyridine](/img/structure/B1612231.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1612232.png)

![3-[3-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1612233.png)